Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:
- A 7-methyl group on the naphthyridine core.
- A 4-iodophenylamino substituent at position 2.
- A methyl ester at position 2.
1,8-Naphthyridines are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and cardiovascular activities .
Properties
IUPAC Name |
methyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2/c1-10-3-8-13-15(21-12-6-4-11(18)5-7-12)14(17(22)23-2)9-19-16(13)20-10/h3-9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJFPUORMXWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-iodophenylamino group in the target compound provides a bulky, halogenated aromatic system, which may enhance DNA intercalation or kinase inhibition compared to smaller substituents (e.g., hydroxyethylamino in compound 348) . Halogen Variations: Bromophenyl (in ) and chlorophenyl/fluoro (in ) analogues exhibit distinct electronic properties. Iodine’s polarizability may improve binding affinity but reduce solubility compared to lighter halogens.
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound likely improves cell membrane permeability compared to carboxylic acid derivatives (e.g., compound 348). Hydrolysis in vivo could convert it to an active acid form, similar to prodrug strategies .
Core Modifications: 7-Methyl vs. Chloro/fluoro groups in enhance antibacterial activity via topoisomerase inhibition.
Biological Activity
Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthyridine core substituted with an iodophenyl group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 395.19 g/mol. The presence of iodine in the structure may enhance its bioactivity and selectivity towards certain biological targets.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through the following mechanisms:
-
Anticancer Activity :
- Studies have shown that compounds with similar naphthyridine structures can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the iodine substituent may enhance interaction with target proteins involved in cancer progression.
- For instance, research has indicated that naphthyridine derivatives can act as inhibitors of kinases involved in tumor growth, leading to reduced viability in cancerous cells.
-
Antimicrobial Properties :
- Naphthyridine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |
| Study 3 | Mechanistic Insights | Investigated the apoptotic pathways activated by the compound in lung cancer cells, revealing activation of caspase pathways and downregulation of anti-apoptotic proteins. |
Pharmacological Profile
The pharmacological profile of this compound suggests it may be a promising candidate for further development as an anticancer and antimicrobial agent. Key pharmacokinetic properties include:
- Solubility : Moderate solubility in organic solvents, which may affect bioavailability.
- Stability : Stability under physiological conditions is crucial for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
